![molecular formula C9H12O B13481821 2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
2-Ethynylspiro[3.3]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylspiro[33]heptan-2-ol is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptan-2-ol typically involves the use of spirocyclic precursors and ethynylation reactions. One common method includes the reaction of a spirocyclic ketone with an ethynylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2-Ethynylspiro[3.3]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products:
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic alkenes or alkanes.
Substitution: Formation of spirocyclic halides.
科学的研究の応用
2-Ethynylspiro[3.3]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethynylspiro[3.3]heptan-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
類似化合物との比較
2-Ethynylspiro[3.3]heptane: Lacks the hydroxyl group, which affects its reactivity and applications.
Spiro[3.3]heptan-2-ol:
2-Ethynylcyclohexanol: Similar structure but with a different ring system, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Ethynylspiro[3.3]heptan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups within a spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
2-ethynylspiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-9(10)6-8(7-9)4-3-5-8/h1,10H,3-7H2 |
InChIキー |
IBZODLAATJPVIB-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC2(C1)CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



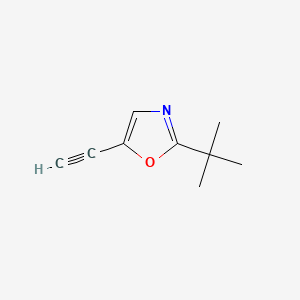
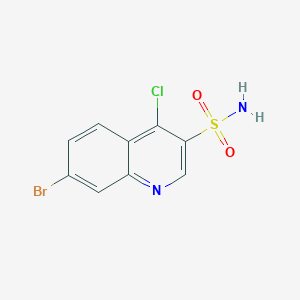
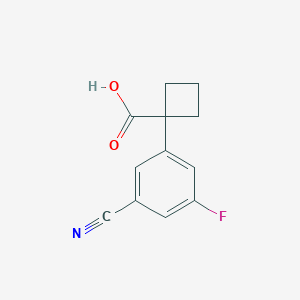
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
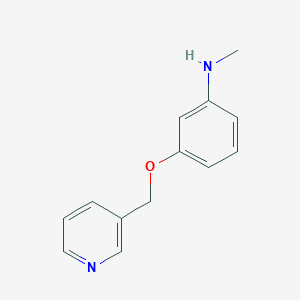
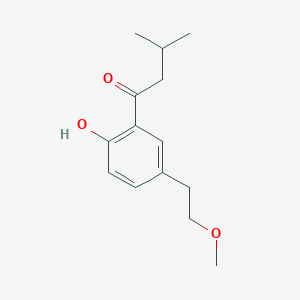
![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

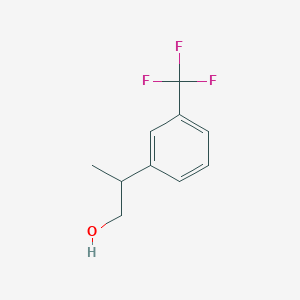
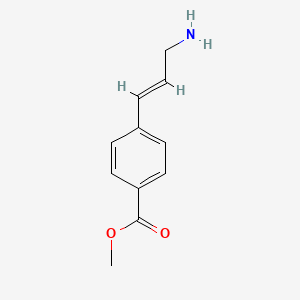
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
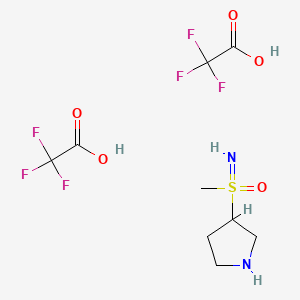
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
